4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
4-Chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide (hereafter referred to as the target compound) is a heterocyclic derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a 4-chlorobenzamide moiety at position 5 via a methylene linker.
Properties
IUPAC Name |
4-chloro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVADEVIOKMXCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Coupling
The final step involves amidating the aminomethyl group with 4-chlorobenzoyl chloride:
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Reaction Conditions:
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Mechanism:
The amine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, displacing chloride and forming the benzamide bond.
Equation:
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined method combines cyclization and amidation in a single reaction vessel:
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Starting Materials:
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2-Amino-4-phenylthiazole
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4-Chlorophenacyl bromide
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4-Chlorobenzoyl chloride
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Procedure:
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Cyclization Time | 8–12 hours | 30–45 minutes |
| Amidation Time | 4–6 hours | 10–15 minutes |
| Overall Yield | 50–55% | 70–75% |
Conditions: 150 W, 100°C, solvent: ethanol/DCM (1:1).
Purification and Characterization
Purification Techniques
Analytical Data
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Spectroscopic Confirmation:
Challenges and Optimization
Common Side Reactions
Yield Improvement Strategies
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Catalytic Additives: Use 4-dimethylaminopyridine (DMAP) to accelerate amidation (yield increases by 12–15%).
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Solvent Optimization: Replace DCM with acetonitrile for faster cyclization (30% reduction in time).
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Cycle Time | 24–36 hours | 48–72 hours |
| Purity | 95–98% | 99.5% |
| Key Equipment | Round-bottom flask | Continuous flow reactor |
Notes:
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Continuous flow reactors minimize thermal degradation during cyclization.
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Centrifugal partition chromatography replaces column chromatography for greener purification.
Emerging Methodologies
Enzymatic Amidation
Lipase-catalyzed reactions using Candida antarctica lipase B (CAL-B):
Photochemical Synthesis
UV light (254 nm) initiates radical-based cyclization:
| Reagent | Hazard Class | Handling Precautions |
|---|---|---|
| 4-Chlorobenzoyl chloride | Corrosive (GHS05) | Use PPE, fume hood |
| N-Bromosuccinimide | Oxidizer (GHS03) | Store away from reductants |
| Lithium aluminum hydride | Flammable (GHS02) | Avoid water contact |
Waste Management: Neutralize acidic byproducts with NaHCO3 before disposal .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a potential drug candidate in the treatment of various diseases. The imidazo[2,1-b][1,3]thiazole moiety is known for its biological activity, particularly in anticancer and antimicrobial research.
Anticancer Activity
Recent studies have indicated that compounds containing the imidazo[2,1-b][1,3]thiazole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : Research demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The benzamide derivatives have also been investigated for their antimicrobial activities.
- Efficacy Against Bacteria : Studies have shown that 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide exhibits inhibitory effects on the growth of several bacterial strains.
- Research Findings : A study highlighted its effectiveness against multidrug-resistant bacteria, suggesting its potential as a lead compound in antibiotic development .
Pharmacological Applications
Beyond anticancer and antimicrobial properties, this compound has been evaluated for other pharmacological effects.
Neurological Disorders
There is emerging interest in the neuroprotective effects of imidazole derivatives.
- Neuroprotective Potential : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Case Studies : Animal models have shown improved outcomes in conditions such as Alzheimer's disease when treated with similar compounds .
Synthesis Pathway
The synthetic route typically includes:
- Formation of the imidazo[2,1-b][1,3]thiazole core.
- Subsequent chlorination and functionalization to introduce the benzamide group.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Toxicity Assessments
Initial toxicological evaluations indicate a favorable safety profile with low toxicity levels observed in preclinical studies.
Mechanism of Action
The mechanism by which 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-N-{[6-(4-Methylphenyl)-Imidazo[2,1-b][1,3]Thiazol-5-yl]Methyl}Benzamide (R971162)
- Structural Differences : The 4-fluoro substituent on the benzamide and a 4-methylphenyl group at position 6 distinguish this compound from the target compound.
- Synthesis : Prepared via similar coupling reactions using substituted benzoyl chlorides and imidazo[2,1-b]thiazole intermediates under catalytic conditions .
- Physicochemical Properties : Molecular weight = 367.86 g/mol (vs. 367.86 for the target compound), indicating similar size but distinct polarity due to fluorine vs. chlorine .
1-(4-Cyanophenyl)-3-[[3-(2-Cyclopropylethynyl)Imidazo[2,1-b][1,3]Thiazol-5-yl]Methyl]Urea (PDB ID: 6KPS)
- Structural Differences : A urea linker replaces the benzamide, and a cyclopropylethynyl group is present at position 3.
- Biological Activity : Co-crystallized with human IDO1 (hIDO1), demonstrating potent enzyme inhibition (IC₅₀ < 1 µM). The target compound’s benzamide group may mimic urea’s hydrogen-bonding capacity but with altered steric effects .
Imidazo[2,1-b]Thiazole Hybrids with Varied Substituents
N-((3-(4-Bromophenyl)Imidazo[2,1-b]Thiazol-5-yl)Methyl)-2-(4-(1-Hydroxycyclohexyl)-1H-1,2,3-Triazol-1-yl)Acetamide (12h)
- Structural Differences : Incorporates a triazole-acetamide side chain and a 4-bromophenyl group.
- Synthesis : Utilized click chemistry (CuAAC) for triazole formation, differing from the target compound’s direct benzamide coupling .
- Bioactivity : Moderate hIDO1 inhibition (IC₅₀ ~10 µM), suggesting that bulky triazole groups may reduce potency compared to simpler benzamides .
3,3-Bis(6-Chloroimidazo[2,1-b]Thiazol-5-yl)-1-Cinnamylindolin-2-one (15)
- Structural Differences: Bis-imidazothiazole core fused with an indolinone scaffold.
- Bioactivity : Demonstrated FtsZ inhibition (MIC = 2 µg/mL against S. aureus), highlighting the role of dimeric imidazothiazole motifs in bacterial targeting, a feature absent in the target compound .
Physicochemical and Spectroscopic Data
*Predicted based on analogues.
Biological Activity
4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. Its structure includes a chloro group and a phenyl moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₉H₁₆ClN₃OS
- Molecular Weight : 369.9 g/mol
- CAS Number : 946223-29-6
Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have been documented for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For instance, derivatives containing similar thiazole structures have demonstrated promising results against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 2.03 µM to 15.22 µM . This suggests that this compound may exhibit comparable efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that compounds with similar scaffolds can inhibit cell proliferation significantly. For example, derivatives with IC50 values as low as 2.32 µg/mL have been reported . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies indicate that such compounds can inhibit phosphorylation processes in proteins like focal adhesion kinase (FAK), which is implicated in cancer metastasis . This inhibition disrupts cellular signaling pathways critical for cancer cell survival and proliferation.
Study on Antitubercular Activity
A study evaluating various imidazo[2,1-b][1,3]thiazole derivatives found that compounds with structural similarities to this compound exhibited selective inhibition against Mtb without affecting non-tuberculous mycobacteria (NTM). This selectivity is crucial for developing targeted therapies for tuberculosis .
Cytotoxicity Assessment
In another research effort assessing cytotoxicity against mesothelioma cells using imidazo[2,1-b][1,3]thiadiazole derivatives, it was found that these compounds could effectively inhibit cell growth in vitro. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .
Comparative Analysis Table
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| 4-chloro-N-{(6-phenyl)-imidazo[2,1-b][1,3]thiazol}benzamide | Structure | TBD | Mtb |
| IT10 | Structure | 7.05 | Mtb |
| IT06 | Structure | 2.03 | Mtb |
| Compound 4i | Structure | 2.32 | HepG2 |
Q & A
Q. Basic Research Focus
- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations, monitoring IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility. Compare 4-chloro vs. 4-fluoro analogs in SAR studies .
- Methylene Linker Flexibility: Shortening the linker reduces conformational freedom, potentially improving selectivity for rigid targets .
- Imidazothiazole Core Modifications: Replacing sulfur with oxygen alters electronic properties, affecting redox-mediated mechanisms (e.g., ROS generation in anticancer activity) .
What strategies optimize solvent/catalyst systems for scalable synthesis?
Q. Advanced Research Focus
- Solvent Screening: Compare PEG-400 (eco-friendly, high boiling point) vs. DMF (higher yield but toxic). PEG-400 reduces waste but may require longer reaction times .
- Catalyst Recyclability: Bleaching Earth Clay can be reused 3–4 times with <10% yield drop, validated by ICP-MS to monitor leaching .
- Microwave Assistance: Reduces reaction time by 50–70% (e.g., 30 minutes vs. 2 hours under conventional heating) while maintaining >90% yield .
How can computational modeling guide target identification for this compound?
Q. Advanced Research Focus
- Molecular Docking: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Prioritize poses with ΔG < -8 kcal/mol .
- ADMET Prediction: SwissADME calculates logP (~3.2) and bioavailability scores (>0.55), highlighting potential permeability issues .
- DFT Studies: Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox behavior and stability under physiological conditions .
What experimental approaches resolve stability issues (e.g., hydrolysis or tautomerism)?
Q. Advanced Research Focus
- pH-Dependent Stability: Accelerated degradation studies in buffers (pH 1–9) at 40°C, monitored by HPLC. The imidazothiazole core is prone to hydrolysis at pH > 8 .
- Tautomerism Analysis: ¹H NMR in DMSO-d₆ identifies thione-thiol tautomers (δ 13–14 ppm for -SH protons), critical for designing prodrugs .
- Lyophilization: Freeze-drying in trehalose matrices improves long-term storage stability (>12 months at -20°C) .
How should researchers address contradictions in reported synthetic yields across studies?
Q. Advanced Research Focus
- Source Analysis: Discrepancies often arise from impurity profiles (e.g., unreacted benzoyl chloride in crude products) or characterization limits (e.g., NMR vs. LC-MS purity thresholds) .
- Reproducibility Framework: Standardize catalyst activation (e.g., calcining Bleaching Earth Clay at 300°C) and solvent drying (molecular sieves) .
- Cross-Validation: Compare yields under identical conditions (e.g., 70°C, 24 hours) using shared reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
